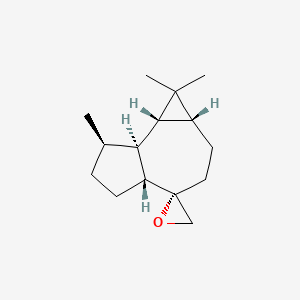

Aromadendrene oxide 2

Description

decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] is a natural product found in Cinnamomum parthenoxylon and Aquilaria sinensis with data available.

Properties

IUPAC Name |

1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGWKKLDFXNBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC24CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916691 | |

| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94020-95-8, 85710-39-0 | |

| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94020-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aromadendrene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Biological Significance of Aromadendrene Oxide-(2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide-(2), a naturally occurring oxygenated sesquiterpenoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. This bicyclic compound, characterized by an epoxide functional group, is a constituent of the essential oils of various plant species. Its presence in traditional medicinal plants has prompted investigations into its pharmacological properties, revealing a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of Aromadendrene oxide-(2), detailed methodologies for its extraction and characterization, and an exploration of its known biological signaling pathways.

Natural Sources of Aromadendrene Oxide-(2)

Aromadendrene oxide-(2) and its stereoisomers are distributed across a variety of plant families. The primary method for obtaining these compounds is through the extraction of essential oils from the plant material. Quantitative analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), reveals the percentage of Aromadendrene oxide-(2) within the essential oil. The table below summarizes the known natural sources and the reported concentration of Aromadendrene oxide-(2) or its isomers.

| Plant Species | Family | Plant Part | Compound | Concentration (% of Essential Oil) |

| Lantana camara | Verbenaceae | Leaves | Aromadendrene oxide-(2) | 0.42[1] |

| Lantana camara | Verbenaceae | Leaves | Aromadendrene oxide-(2) and its isomer | 8.86 (combined)[2] |

| Artemisia austro-yunnanensis | Asteraceae | Flowers | Aromadendrene oxide-(2) | 0.39 |

| Cleome amblyocarpa | Cleomaceae | Above-ground parts | Alloaromadendrene epoxide | 6.17[3] |

| Duguetia riparia | Annonaceae | - | Alloaromadendrene epoxide | 10.20 |

| Humulus lupulus (Hops) | Cannabaceae | Cones | Aromadendrene oxide-(2) | Presence reported |

| Valeriana officinalis (Valerian) | Caprifoliaceae | Roots | Aromadendrene oxide-(2) | Presence reported |

| Panax ginseng (Ginseng) | Araliaceae | Roots | Aromadendrene oxide-(2) | Presence reported |

Experimental Protocols

The isolation and identification of Aromadendrene oxide-(2) from its natural sources involve two primary experimental stages: extraction of the essential oil and subsequent chromatographic analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The process separates volatile, water-insoluble compounds from the plant matrix.

Methodology:

-

Plant Material Preparation: The desired plant part (e.g., leaves, flowers, roots) is harvested and, if necessary, air-dried to reduce moisture content. The material is then comminuted (ground or chopped) to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask and submerged in distilled water.

-

Distillation: The flask is heated, and the boiling water produces steam that passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to a condenser, where it is cooled by circulating cold water, causing it to liquefy.

-

Separation: The condensed liquid, a mixture of water and essential oil, flows into a separator (e.g., a Florentine flask). Due to their different densities and immiscibility, the essential oil and water form distinct layers. The less dense essential oil is collected from the upper layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Methodology:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus separating them.

-

Detection and Identification (Mass Spectrometry): As each compound elutes from the column, it enters the mass spectrometer. The molecules are ionized, fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for that compound.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram. The percentage composition is calculated by dividing the peak area of a specific compound by the total peak area of all identified compounds.

-

Compound Identification: The identification of Aromadendrene oxide-(2) is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).

Biological Activity and Signaling Pathway

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of Aromadendrene oxide-(2). One significant finding is its pro-apoptotic effect on skin cancer cells, which is mediated through a Reactive Oxygen Species (ROS)-dependent mitochondrial pathway.

ROS-Mediated Mitochondrial Apoptosis Pathway:

Aromadendrene oxide-(2) has been shown to induce apoptosis in human epidermoid carcinoma cells. The proposed mechanism involves the following key steps:

-

Induction of Intracellular ROS: Treatment with Aromadendrene oxide-(2) leads to an increase in the intracellular levels of Reactive Oxygen Species (ROS).

-

Mitochondrial Membrane Depolarization: The accumulation of ROS disrupts the mitochondrial membrane potential (ΔΨm).

-

Regulation of Bcl-2 Family Proteins: This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis (programmed cell death).

Conclusion

Aromadendrene oxide-(2) is a promising natural product with documented presence in a variety of plant essential oils and demonstrated biological activity. The methodologies for its extraction and analysis are well-established, enabling further research into its quantitative distribution and pharmacological potential. The elucidation of its pro-apoptotic signaling pathway in cancer cells provides a strong foundation for future investigations into its development as a potential therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, encouraging further exploration of this intriguing sesquiterpenoid oxide.

References

An In-depth Technical Guide to Aromadendrene Oxide-(2): Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide-(2), a sesquiterpenoid ether, is a naturally occurring compound found in the essential oils of various plants, most notably Lantana camara.[1] This technical guide provides a comprehensive overview of the chemical structure of aromadendrene oxide-(2) and its known stereoisomers. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields. This document details the structural characteristics, provides available physicochemical and spectral data for comparative analysis, and outlines general experimental approaches for its isolation and synthesis.

Chemical Structure and Stereochemistry

Aromadendrene oxide-(2) possesses a complex tricyclic carbon skeleton characteristic of the aromadendrane sesquiterpenoids, featuring a spiro-fused oxirane ring. The systematic IUPAC name for aromadendrene oxide-(2) is (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane].[2] The molecule has the chemical formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1]

The stereochemistry of aromadendrene oxide-(2) is intricate, with multiple chiral centers leading to the possibility of several stereoisomers. The relationship between aromadendrene, the precursor olefin, and its corresponding epoxides is crucial for understanding the diversity of these compounds in nature.

Caption: Stereochemical relationship between aromadendrene precursors and their resulting oxides.

Key Stereoisomers

Several stereoisomers of aromadendrene oxide have been identified in natural sources. The most frequently cited in the literature, alongside aromadendrene oxide-(2), are alloaromadendrene oxide and aromadendrene oxide II. The structural distinctions between these isomers arise from the relative stereochemistry at the various chiral centers within the tricyclic framework and the oxirane ring.

Data Presentation

Table 1: Physicochemical Properties of Aromadendrene Oxide Stereoisomers

| Property | Aromadendrene Oxide-(2) | Alloaromadendrene Oxide | Aromadendrene Oxide II |

| CAS Number | 85710-39-0[1] | 85760-81-2[3] | Not available |

| Molecular Formula | C₁₅H₂₄O[4][5] | C₁₅H₂₄O[3] | C₁₅H₂₄O[6] |

| Molecular Weight | 220.35 g/mol [1] | 220.3505 g/mol [3] | 220.3505 g/mol [6] |

| IUPAC Name | (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane][2] | (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | Not fully elucidated |

| ¹H NMR Data | Not available | Not available | Not available |

| ¹³C NMR Data | Not available | Potentially in Perry, N. B., et al. (1999) | Not available |

| Specific Rotation ([α]D) | Not available | Not available | Not available |

Table 2: Gas Chromatography Data (Retention Indices)

| Stereoisomer | Retention Index (Non-polar column) | Reference |

| Aromadendrene Oxide-(2) | 1678 | Kristiawan, M., et al. (2008)[7] |

| Alloaromadendrene Oxide | 1595 - 1681 | Various sources[3] |

| Aromadendrene Oxide II | 1678 - 1706 | NIST Chemistry WebBook[6] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation and synthesis of aromadendrene oxide-(2) are scarce in publicly accessible literature. However, based on general knowledge of natural product chemistry and terpene synthesis, the following sections outline plausible methodologies.

Isolation from Natural Sources

Aromadendrene oxide-(2) is a known constituent of the essential oil of Lantana camara flowers and leaves.[1][7] The general procedure for its isolation involves hydrodistillation followed by chromatographic separation.

1. Plant Material and Hydrodistillation:

-

Fresh or dried aerial parts (leaves and flowers) of Lantana camara are subjected to hydrodistillation using a Clevenger-type apparatus.

-

The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.

-

The essential oil, being immiscible with water, is then separated. The yield of essential oil from Lantana camara is typically low, in the range of 0.056% to 0.19%.[1][8]

2. Chromatographic Fractionation and Purification:

-

The crude essential oil is a complex mixture of various terpenoids. To isolate aromadendrene oxide-(2), the oil is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components based on their polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing the target compound.

-

Fractions enriched with aromadendrene oxide-(2) are then combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Synthesis via Epoxidation

The chemical synthesis of aromadendrene oxide-(2) would logically proceed from its corresponding olefin precursor, allo-aromadendrene. Epoxidation of the exocyclic double bond of allo-aromadendrene would yield the desired spiro-epoxide.

1. Starting Material:

-

The synthesis would commence with allo-aromadendrene. This sesquiterpene can be isolated from natural sources or obtained through total synthesis.

2. Epoxidation Reaction:

-

A common method for the epoxidation of alkenes is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

In a typical procedure, allo-aromadendrene would be dissolved in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), and cooled in an ice bath.

-

A solution of m-CPBA in the same solvent would be added dropwise to the solution of the alkene.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate solution) to remove the resulting m-chlorobenzoic acid.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

3. Purification:

-

The crude product, which may be a mixture of diastereomeric epoxides, is then purified by column chromatography on silica gel to isolate the desired aromadendrene oxide-(2) stereoisomer.

Caption: A generalized workflow for the synthesis of aromadendrene oxide-(2).

Conclusion

Aromadendrene oxide-(2) represents a structurally interesting natural product with potential for further scientific investigation. This guide has consolidated the available information on its chemical structure, stereoisomers, and general methodologies for its procurement. The significant lack of comprehensive published spectral and chiroptical data highlights an area ripe for future research. A full structural and stereochemical elucidation, supported by detailed NMR and optical rotation studies, would be of great benefit to the natural products and drug discovery communities. Furthermore, the development and publication of robust and reproducible protocols for the isolation and synthesis of aromadendrene oxide-(2) and its stereoisomers are essential for enabling more in-depth biological and pharmacological evaluations.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Aromadendrene oxide II - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. rsc.org [rsc.org]

- 4. Essential oils from dalmatian sage (Salvia officinalis l.): variations among individuals, plant parts, seasons, and sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromadendrene oxide-(2) [webbook.nist.gov]

- 6. Aromadendrene oxide II [webbook.nist.gov]

- 7. Aromadendrene oxide-(2) [webbook.nist.gov]

- 8. citedrive.com [citedrive.com]

An In-depth Technical Guide to Aromadendrene Oxide 2: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide 2 is a naturally occurring sesquiterpenoid epoxide found in the essential oils of various plants. This oxygenated sesquiterpene has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its pro-apoptotic activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

Physical and Chemical Properties

This compound possesses a unique tricyclic structure incorporating an epoxide functional group. Its physicochemical properties are summarized in the tables below, providing a consolidated reference for laboratory and computational work.

General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O | [1][2][3] |

| Molecular Weight | 220.35 g/mol | [2][3] |

| CAS Number | 85710-39-0 | [1][2][3] |

| Appearance | Not explicitly stated, but likely an oil or crystalline solid | |

| Boiling Point | 274.719 °C at 760 mmHg | |

| Melting Point | No data available | [4][5] |

| Density | 1.044 g/cm³ | |

| Flash Point | 100.422 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] Insoluble in water.[7] | [6][7] |

Spectroscopic and Chromatographic Data Identifiers

| Data Type | Identifier/Information | Source(s) |

| ¹³C NMR Spectra | Available in public databases such as PubChem. | |

| Mass Spectrometry | Fragmentation patterns available in databases like NIST. | [8][9] |

| InChI | 1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3/t9-,10-,11-,12-,13-,15-/m1/s1 | [2] |

| InChI Key | XPGWKKLDFXNBPJ-QTPLKFIXSA-N | [2] |

| SMILES | C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3--INVALID-LINK--CC[C@@]24CO4 |

Experimental Protocols

Isolation and Purification of this compound from Essential Oils

This compound is typically isolated from the essential oils of plants where it is a constituent. The general workflow involves extraction of the essential oil followed by chromatographic separation.

-

Essential Oil Extraction:

-

Hydrodistillation: Plant material (e.g., leaves, flowers) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus.[8][10] The essential oil is collected, dried over anhydrous sodium sulfate, and stored at a low temperature (e.g., 4°C) in a sealed vial.[8]

-

Steam Distillation: An alternative method where steam is passed through the plant material to vaporize the volatile compounds.[3]

-

-

Purification by Column Chromatography:

-

The crude essential oil is subjected to column chromatography on silica (B1680970) gel.[11]

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[11]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[11]

-

Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

-

Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound in essential oil samples.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[12]

-

Carrier Gas: Helium at a constant flow rate.[8]

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[8]

-

-

Mass Spectrometry:

Apoptosis Assay Protocol

The pro-apoptotic effects of this compound can be assessed using various cell-based assays.

-

Cell Culture: Cancer cell lines (e.g., A431, HaCaT) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Apoptosis Detection:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added, and the cells are incubated in the dark.

-

The stained cells are then analyzed by flow cytometry.[14]

-

-

Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and caspases.

-

Biological Activity and Signaling Pathways

This compound has been shown to induce apoptosis in various cancer cell lines, primarily through the intrinsic or mitochondrial pathway.

Pro-Apoptotic Mechanism of Action

The primary mechanism by which this compound induces apoptosis involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

-

Induction of Oxidative Stress: Treatment with this compound can lead to an increase in intracellular Reactive Oxygen Species (ROS).

-

Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3.

-

Execution of Apoptosis: Activated effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This compound is a sesquiterpenoid with well-defined physical and chemical properties and significant biological activity. Its ability to induce apoptosis in cancer cells through the mitochondrial pathway highlights its potential as a lead compound for the development of novel anticancer agents. This technical guide provides a foundational understanding of this compound, offering valuable data and protocols to facilitate further research and development efforts. Future investigations should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Vista de Efecto de extractos de Citrus sinensis (Rutaceae) y Trichilia havanensis (Meliaceae) en mortalidad y repelencia de Tetranychus urticae (Acari: Tetranychidae) | Biotecnia [biotecnia.unison.mx]

- 5. mdpi.com [mdpi.com]

- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 7. mdpi.com [mdpi.com]

- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. academicjournals.org [academicjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi-res.com [mdpi-res.com]

- 13. isisn.org [isisn.org]

- 14. spandidos-publications.com [spandidos-publications.com]

The Biosynthesis of Aromadendrene-Type Sesquiterpenoids: A Technical Guide for Researchers

Abstract

Aromadendrene-type sesquiterpenoids are a diverse class of natural products with a characteristic tricyclic carbon skeleton, comprising fused five, seven, and three-membered rings. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the biosynthesis of aromadendrene-type sesquiterpenoids, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core biosynthetic pathways, key enzymatic players, regulatory networks, and experimental methodologies for their study and production.

Introduction

Aromadendrene-type sesquiterpenoids are C15 isoprenoids found in various plant species and some microorganisms. Their unique chemical structures give rise to a spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide will systematically explore the intricate molecular machinery responsible for the production of these valuable compounds.

The Core Biosynthetic Pathway

The biosynthesis of all sesquiterpenoids, including the aromadendrene (B190605) family, originates from two primary metabolic pathways that produce the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

In plants, IPP and DMAPP are synthesized through two distinct pathways localized in different cellular compartments:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway utilizes acetyl-CoA as the starting material to produce IPP.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as precursors for the synthesis of both IPP and DMAPP.

These two pathways provide the necessary C5 units for the subsequent steps in sesquiterpenoid biosynthesis.

Formation of Farnesyl Diphosphate (FPP)

IPP and DMAPP, the products of the MVA and MEP pathways, are condensed by farnesyl diphosphate synthase (FPPS) to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is a critical branch point, directing the metabolic flux towards the synthesis of sesquiterpenoids.

Cyclization by Sesquiterpene Synthases (STSs)

The defining step in the biosynthesis of aromadendrene-type sesquiterpenoids is the cyclization of the linear FPP molecule into the characteristic tricyclic scaffold. This complex transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically aromadendrene synthases. These enzymes, such as viridiflorol (B1683568) synthase, catalyze a series of intricate carbocation-driven cyclization and rearrangement reactions to form the aromadendrene skeleton. The diversity of aromadendrene-type sesquiterpenoids arises from the action of different STSs and subsequent modifications by other enzymes like cytochrome P450 monooxygenases.

Caption: General overview of the aromadendrene biosynthesis pathway.

Regulation of the Biosynthetic Pathway

The production of aromadendrene-type sesquiterpenoids is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses. The jasmonate signaling pathway plays a central role in this regulation.

The Jasmonate Signaling Pathway

Jasmonic acid (JA) and its derivatives are plant hormones that mediate responses to various stresses, including herbivory and pathogen attack. The core of the JA signaling pathway involves the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. In the absence of JA, JAZ proteins bind to and inhibit the activity of transcription factors, such as MYC2. Upon stress, JA-isoleucine (JA-Ile) accumulates and promotes the interaction between JAZ proteins and the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This releases the transcription factors, allowing them to activate the expression of downstream genes, including those encoding sesquiterpene synthases.

Caption: Simplified diagram of the jasmonate signaling pathway.

Transcription Factors

Several families of transcription factors are implicated in the regulation of sesquiterpenoid biosynthesis, often acting downstream of the jasmonate signal. These include:

-

MYB (myeloblastosis) transcription factors: Known to regulate various aspects of secondary metabolism.

-

bHLH (basic helix-loop-helix) transcription factors: Such as MYC2, which are key players in the JA signaling pathway.

-

WRKY transcription factors: Typically involved in plant defense responses.

-

AP2/ERF (APETALA2/ethylene responsive factor) transcription factors: Also frequently associated with stress responses and secondary metabolism.

The combinatorial action of these transcription factors allows for fine-tuned control over the production of aromadendrene-type sesquiterpenoids.

Quantitative Data

The production of aromadendrene-type sesquiterpenoids can be quantified in both native plant sources and engineered microbial systems. Metabolic engineering efforts have focused on increasing the yield of these valuable compounds.

| Compound | Organism/System | Titer/Yield | Reference |

| Viridiflorol | Engineered E. coli | 25.7 g/L | [1] |

| Epi-cedrol | Engineered S. cerevisiae | 90 µg/L (unoptimized) | [2][3][4][5] |

| Epi-cedrol | Engineered S. cerevisiae | 370 µg/L (optimized) | [2][3][4][5] |

| Various Sesquiterpenes | Engineered S. cerevisiae | >80 mg/L | [3] |

| Fragrant Terpenoids | Engineered S. cerevisiae | up to 101.7 ± 6.9 mg/L | [6] |

Experimental Protocols

The study of aromadendrene-type sesquiterpenoid biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques.

Recombinant Expression and Purification of Sesquiterpene Synthases

Objective: To produce and purify active sesquiterpene synthase for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequence of the target sesquiterpene synthase is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pPICZ for Pichia pastoris).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris).

-

Cell Lysis: Harvested cells are resuspended in lysis buffer and disrupted by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Caption: A typical workflow for the purification of recombinant STS.

In Vitro Enzyme Assay

Objective: To determine the activity and product profile of a purified sesquiterpene synthase.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the purified enzyme, the substrate (FPP), and a suitable buffer with divalent cations (e.g., MgCl₂).

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Extraction: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpenoid products.

GC-MS Analysis of Sesquiterpenoids

Objective: To separate, identify, and quantify aromadendrene-type sesquiterpenoids.

Protocol:

-

Sample Preparation: Plant material is extracted with a suitable solvent, or in vitro assay extracts are used directly.

-

Injection: The sample is injected into the GC-MS system.

-

Gas Chromatography: The volatile compounds are separated on a capillary column with a specific temperature program.

-

Mass Spectrometry: The separated compounds are ionized and fragmented, and their mass spectra are recorded.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).

-

Quantification: The amount of each compound is determined by integrating the peak area and comparing it to a calibration curve of a known standard.[7][8]

Conclusion and Future Perspectives

The biosynthesis of aromadendrene-type sesquiterpenoids is a complex and highly regulated process. A thorough understanding of the underlying enzymatic and regulatory mechanisms is essential for the development of strategies to enhance the production of these valuable compounds. Advances in synthetic biology and metabolic engineering, coupled with a deeper knowledge of the key biosynthetic enzymes and their regulation, will pave the way for the sustainable and cost-effective production of aromadendrene-based pharmaceuticals and other high-value chemicals. Future research should focus on the discovery and characterization of novel sesquiterpene synthases with unique product profiles and the elucidation of the intricate regulatory networks that control their expression.

References

- 1. Systematic engineering for high-yield production of viridiflorol and amorphadiene in auxotrophic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering to produce sesquiterpenes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. cropj.com [cropj.com]

Aromadendrene Oxide-(2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromadendrene (B190605) oxide-(2), a naturally occurring oxygenated sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols for its characterization, a summary of its physicochemical properties, and an exploration of its biological activities and associated signaling pathways.

Discovery and Isolation History

The story of aromadendrene oxide-(2) is intrinsically linked to the phytochemical exploration of the Eucalyptus genus, a rich source of terpenoid compounds. While aromadendrene-type sesquiterpenoids were first identified in the essential oils of Eucalyptus species, the specific discovery of aromadendrene oxide-(2) as a distinct chemical entity emerged from later, more detailed analyses of these complex natural mixtures.

Initial investigations into the chemical composition of Eucalyptus essential oils laid the groundwork for the eventual identification of its various oxygenated derivatives.[1] Although a singular, definitive publication marking the ab initio discovery of aromadendrene oxide-(2) is not readily apparent in contemporary databases, its characterization is a result of the collective progression of phytochemical analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and identification of individual components within essential oils. The CAS number for aromadendrene oxide-(2) is 85710-39-0.[2]

The compound has since been identified as a constituent of various other plants, including Humulus lupulus (hops), Valeriana officinalis (valerian), and Panax ginseng.[2]

Physicochemical Properties

Aromadendrene oxide-(2) is a sesquiterpenoid epoxide with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[2] Its systematic IUPAC name is (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane].[2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [2] |

| Molecular Weight | 220.35 g/mol | [2] |

| CAS Number | 85710-39-0 | [2] |

| IUPAC Name | (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | [2] |

| Boiling Point | 274.00 to 275.00 °C @ 760.00 mm Hg (estimated) | |

| Flash Point | 212.00 °F (100.00 °C) (estimated) | |

| Solubility | Soluble in alcohol; Insoluble in water |

Experimental Protocols

The isolation and characterization of aromadendrene oxide-(2) from natural sources typically involve the following key experimental procedures.

Isolation from Plant Material (General Protocol)

A generalized workflow for the isolation of aromadendrene oxide-(2) from a plant matrix, such as Eucalyptus leaves, is depicted below.

Methodology:

-

Plant Material Collection and Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

-

Hydrodistillation: The plant material is subjected to hydrodistillation using a Clevenger-type apparatus. This process involves boiling the plant material in water, with the resulting steam carrying the volatile essential oils. The steam is then condensed, and the immiscible essential oil is separated from the aqueous phase.

-

Chromatographic Fractionation: The crude essential oil, a complex mixture of various terpenoids, is then subjected to chromatographic techniques to isolate individual compounds.

-

Column Chromatography: The essential oil is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) of increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest can be further purified using preparative HPLC to yield highly pure aromadendrene oxide-(2).

-

Structural Elucidation

The definitive identification and structural elucidation of aromadendrene oxide-(2) are achieved through a combination of spectroscopic techniques.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile compounds in essential oils. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments each component and provides a unique mass spectrum, which can be compared to spectral libraries for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the de novo structural elucidation of novel compounds and for confirming the structure of known isolates. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic epoxide ring vibrations.

-

Optical Rotation: The specific rotation of the isolated compound is measured to determine its stereochemistry.

Biological Activities and Signaling Pathways

Recent research has highlighted the potential of aromadendrene oxide-(2) as a bioactive molecule, particularly in the realm of oncology.

Anticancer Activity

Aromadendrene oxide-(2) has been shown to induce apoptosis in human epidermoid carcinoma cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.

The signaling cascade initiated by aromadendrene oxide-(2) is illustrated below.

This pathway highlights key events including the disruption of the mitochondrial membrane potential, an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Conclusion

Aromadendrene oxide-(2) represents a compelling natural product with significant potential for further investigation, particularly in the context of anticancer drug development. While its initial discovery is embedded within the broader history of Eucalyptus essential oil research, contemporary studies are beginning to unravel its specific biological activities and mechanisms of action. This technical guide provides a foundational understanding of its history, properties, and biological significance, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Spectroscopic Profile of Aromadendrene Oxide 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Aromadendrene (B190605) oxide 2, a bicyclic sesquiterpenoid epoxide found in various essential oils. The information presented herein is intended to aid in the identification, characterization, and further investigation of this natural product for research and drug development purposes. Aromadendrene oxide 2 has been reported in plants such as Humulus lupulus, Valeriana officinalis, and Panax ginseng[1].

Molecular Structure and Properties

-

IUPAC Name: (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane][1]

-

CAS Number: 85710-39-0[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that provide structural information. The data presented below is sourced from the NIST WebBook.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 220 | ~15 | [M]⁺• |

| 205 | ~25 | [M-CH₃]⁺ |

| 177 | ~30 | [M-C₃H₇]⁺ |

| 161 | ~20 | [M-C₄H₇O]⁺ |

| 149 | ~35 | |

| 133 | ~40 | |

| 121 | ~55 | |

| 109 | ~70 | |

| 95 | ~85 | |

| 81 | 100 | |

| 67 | ~75 | |

| 55 | ~60 | |

| 43 | ~90 | [C₃H₇]⁺ |

Data interpreted from the NIST Mass Spectrometry Data Center spectrum for Aromadendrene oxide-(2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for a compound identified as aromadendrene epoxide-[II] have been reported in the literature. While the exact stereoisomer was not specified as "this compound," this data provides valuable insight into the chemical shifts and coupling constants for this structural class.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 0.29 | dd | 11.5, 9.0 |

| H-6' | 0.58 | ddd | 12.2, 9.0, 4.8 |

| 2.29 | m | ||

| 2.81 | br td | 11.7, 4.2 |

Spectra collected in a N₂ atmosphere. Data from the analysis of an aromadendrane sesquiterpene aldehyde which was hypothesized to oxidize to the corresponding carboxylic acid, with the epoxide data presented for a related compound[6].

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | DEPT |

| C-1 | 17.28 | CH₃ |

| C-2 | not reported | CH₂ |

| C-3 | not reported | CH₂ |

| C-4 | not reported | C |

| C-5 | not reported | CH |

| C-6 | not reported | CH₂ |

| C-7 | not reported | CH |

| C-8 | not reported | CH₂ |

| C-9 | not reported | CH |

| C-10 | not reported | CH |

| C-11 | not reported | CH |

| C-12 | not reported | CH₃ |

| C-13 | not reported | CH₃ |

| C-14 | 182.04 | C |

| C-15 | not reported | CH |

Data corresponds to an aromadendrene-type sesquiterpene with a carboxylic acid function at C-14, with some assignments for the core structure provided[6]. A complete assignment for this compound is not currently available in the cited literature.

Infrared (IR) Spectroscopy

| Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Asymmetric C-O-C stretch | 950 - 815 |

| Symmetric C-O-C stretch | 880 - 750 |

| C-O ring "breathing" | 1280 - 1230 |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of aromadendrane sesquiterpenoids, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP-6890 GC with an HP-5973 MS detector).

-

Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of the deuterated solvent.

-

Spectra Recorded: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are typically performed for complete structural elucidation. The sample is maintained in an inert atmosphere (e.g., N₂) during data acquisition[6].

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the isolation and spectroscopic identification of a natural product like this compound from a plant source.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

Biological Activity Screening of Aromadendrene Oxide 2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide 2 is an oxygenated sesquiterpene found as a natural constituent in the essential oils of various plants. This bicyclic compound, characterized by an epoxide functional group, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the aromadendrene-type sesquiterpenoids, it is being investigated for a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of the screening methodologies for these biological activities, presents available quantitative data, and visualizes key experimental workflows and signaling pathways. The information herein is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer and Cytotoxic Activity

The most extensively studied biological activity of aromadendrene oxide 2 is its potent anticancer and pro-apoptotic effect, particularly against skin cancer cell lines.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified against human epidermoid carcinoma (A431) and precancerous human keratinocyte (HaCaT) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |

| A431 | This compound | 72 | 50 | [1] |

| HaCaT | This compound | 72 | 76 | [1] |

Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

This compound induces apoptosis in skin cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial signaling cascade.[1] This pathway involves the arrest of the cell cycle at the G0/G1 phase, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 and caspase-9, ultimately leading to programmed cell death.[1]

Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Methodology:

-

Seed A431 or HaCaT cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

-

Treat cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

Workflow:

Caption: General workflow for the DPPH antioxidant assay.

Detailed Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity

Aromadendrene-type sesquiterpenoids are known to possess anti-inflammatory properties.[2] Key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), are common targets for screening anti-inflammatory potential.

Experimental Protocols

Detailed Methodology:

-

Prepare a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

-

Add the buffer, lipoxygenase enzyme solution, and the test compound (this compound at various concentrations) to a cuvette.

-

Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (e.g., linoleic acid).

-

Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Quercetin or a known LOX inhibitor can be used as a positive control.

-

Calculate the percentage of inhibition and the IC50 value.

Workflow:

References

Aromadendrene Oxide 2: A Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromadendrene oxide 2, an oxygenated sesquiterpene found in the essential oils of various plants, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current scientific understanding of its anticancer properties, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used in its evaluation. This document synthesizes available data to support further investigation and potential development of this compound as a therapeutic agent. All quantitative data are presented in structured tables for clarity, and key cellular pathways are visualized using diagrams. It is important to note that, to date, the available scientific literature focuses exclusively on in vitro studies; in vivo data from animal models remains a critical gap in the current research landscape.

In Vitro Anticancer Activity

This compound has demonstrated cytotoxic effects against human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cell lines. The primary mechanism of action is the induction of apoptosis through a pathway mediated by reactive oxygen species (ROS).

Cytotoxicity

Studies have shown that this compound inhibits the growth of A431 and HaCaT cells in a time- and concentration-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic potential.

| Cell Line | Description | Incubation Time (hours) | IC50 (µM) | Reference |

| A431 | Human Epidermoid Carcinoma | 72 | 50 | [1] |

| HaCaT | Human Precancerous Keratinocytes | 72 | 76 | [1] |

Synergistic Effects

Research has also explored the synergistic anticancer effects of this compound when combined with other natural compounds, such as β-caryophyllene and phytol. These combinations have shown enhanced efficacy in inhibiting the growth of A431 and HaCaT cells.

Mechanism of Action: ROS-Mediated Apoptosis

The anticancer activity of this compound is primarily attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway, which is triggered by an increase in intracellular reactive oxygen species (ROS).

Key Molecular Events

-

Increased Intracellular ROS: Treatment with this compound leads to an accumulation of ROS within the cancer cells. This oxidative stress is a key initiator of the apoptotic cascade.[1][2]

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase, preventing the proliferation of cancer cells.[1][2]

-

Mitochondrial Pathway Activation: The increase in ROS leads to a loss of mitochondrial membrane potential (ΔΨm).[2]

-

Regulation of Apoptotic Proteins: This is followed by an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[2]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair, ultimately leading to programmed cell death.[2]

The central role of ROS in this process is confirmed by studies showing that the apoptotic effects of this compound can be blocked by ROS inhibitors such as N-acetyl cysteine.[1][2]

Signaling Pathway Diagram

Caption: ROS-Mediated Apoptotic Pathway Induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

-

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

After treatment with this compound, harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

-

Procedure:

-

Treat cells with this compound.

-

Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

-

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.

-

Procedure:

-

Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.

-

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

Future Directions and Conclusion

The existing body of research strongly indicates that this compound possesses significant anticancer properties in vitro, particularly against skin cancer cells. Its ability to induce apoptosis through a ROS-mediated mechanism presents a promising avenue for the development of novel cancer therapies.

However, the complete absence of in vivo studies is a critical limitation. To advance the translational potential of this compound, future research must prioritize the following:

-

In Vivo Efficacy Studies: Evaluation of the compound's ability to inhibit tumor growth in xenograft and other animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in a biological system.

-

Toxicity and Safety Profiling: Comprehensive in vivo studies to determine the safety profile and potential side effects of the compound.

References

The Antimicrobial Potential of Aromadendrene Oxide-2: A Survey of Current Knowledge

For Immediate Release

[City, State] – [Date] – Aromadendrene (B190605) oxide-2, a sesquiterpenoid ether found in the essential oils of various medicinal plants, has been noted for its contribution to the antimicrobial properties of these oils. This technical guide provides a comprehensive overview of the existing research on the antimicrobial spectrum of aromadendrene derivatives, with a specific focus on what is known about Aromadendrene oxide-2. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents.

While direct and extensive studies on the antimicrobial activity of isolated Aromadendrene oxide-2 are limited, this guide synthesizes the available data from studies on essential oils containing this compound and related aromadendrene sesquiterpenoids. It aims to provide a foundational understanding and highlight areas for future research.

Introduction to Aromadendrene Oxide-2

Aromadendrene oxide-2 is a naturally occurring oxygenated sesquiterpene. It is a derivative of aromadendrene and is characterized by an epoxide functional group. This compound is a constituent of the essential oils of several plant species, including Lantana camara, known for its traditional medicinal uses. The presence of the epoxide ring is thought to play a role in its biological activity.

Antimicrobial Activity of Aromadendrene-Containing Essential Oils

Research into the antimicrobial effects of Aromadendrene oxide-2 has primarily been conducted in the context of essential oil mixtures. While this makes it challenging to attribute the antimicrobial effects solely to this compound, these studies provide valuable initial insights.

A study on the essential oil of Eucalyptus globulus fruits, where aromadendrene (a related precursor) was a major component, demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1] The study suggested that aromadendrene might be a key contributor to these antimicrobial properties.[1]

Further research on essential oils from Lantana camara has also pointed to their antibacterial activity against various pathogens.[2] While these oils contain Aromadendrene oxide-2, they are complex mixtures of many phytochemicals, and the specific contribution of Aromadendrene oxide-2 to the overall activity is yet to be fully elucidated.

Quantitative Antimicrobial Data

A significant gap in the current body of scientific literature is the lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, for isolated Aromadendrene oxide-2 against a broad spectrum of microorganisms. The available data predominantly pertains to essential oils or other derivatives of aromadendrene.

For illustrative purposes, the table below summarizes the antimicrobial activity of essential oils where aromadendrene or its derivatives are significant components.

| Essential Oil/Compound | Test Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Eucalyptus globulus fruit oil (rich in aromadendrene) | Methicillin-resistant Staphylococcus aureus (MRSA) | 250 - 1000 | Not Reported | Not Reported | [3] |

| Eucalyptus globulus fruit oil (rich in aromadendrene) | Vancomycin-resistant Enterococcus (VRE) | 500 - 1000 | Not Reported | Not Reported | [3] |

| Lantana camara essential oil | Ralstonia solanacearum | Not Reported | Not Reported | 14.33 - 17.50 (at 5000 µg/mL) | [2] |

Note: The data presented above is for essential oils and not for the pure compound Aromadendrene oxide-2. This highlights the need for further research to determine the specific antimicrobial spectrum of the isolated compound.

Experimental Protocols

To facilitate future research in this area, this section outlines a general methodology for determining the antimicrobial spectrum of a purified compound like Aromadendrene oxide-2. These protocols are based on standard microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[4]

Objective: To determine the lowest concentration of Aromadendrene oxide-2 that visibly inhibits the growth of a specific microorganism.

Materials:

-

Pure, isolated Aromadendrene oxide-2

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Solvent for the compound (e.g., DMSO), with a solvent control well

Procedure:

-

Prepare a stock solution of Aromadendrene oxide-2 in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the broth medium.

-

Add a standardized microbial inoculum to each well.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Objective: To determine the lowest concentration of Aromadendrene oxide-2 that results in a 99.9% reduction in the initial microbial inoculum.

Procedure:

-

From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

-

Plate these aliquots onto an appropriate agar (B569324) medium.

-

Incubate the agar plates under suitable conditions.

-

After incubation, count the number of colony-forming units (CFUs).

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.

Potential Mechanisms of Action (Hypothesized)

Currently, there is no direct evidence from published studies detailing the specific antimicrobial mechanism of action for Aromadendrene oxide-2. However, based on the mechanisms of other terpenoids and essential oil components, several hypotheses can be proposed for future investigation.

Possible mechanisms could involve:

-

Disruption of the cell membrane: The lipophilic nature of sesquiterpenoids may allow them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and eventual cell death.

-

Inhibition of cellular processes: Aromadendrene oxide-2 could potentially interfere with essential cellular processes such as respiration, enzyme function, or nucleic acid synthesis.

-

Anti-biofilm activity: Some terpenoids have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic microbes.

Visualizing the Research Workflow

To guide future investigations into the antimicrobial properties of Aromadendrene oxide-2, the following workflow diagram is proposed.

References

- 1. Synergistic properties of the terpenoids aromadendrene and 1,8-cineole from the essential oil of Eucalyptus globulus against antibiotic-susceptible and antibiotic-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of three essential oils and some monoterpenes against Ralstonia solanacearum phylotype II isolated from potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of the Antimicrobial and Antivirulent Potential of Essential Oils Isolated from Juniperus oxycedrus L. ssp. macrocarpa Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Promise of Aromadendrene oxide-(2): A Technical Guide for Researchers

For Immediate Release

Vellore, IN – December 22, 2025 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of Aromadendrene (B190605) oxide-(2), an oxygenated sesquiterpene found in various essential oils. While direct research on its anti-inflammatory activity is nascent, this document consolidates the existing, albeit indirect, evidence and provides a detailed roadmap for a thorough investigation of its mechanisms of action.

Aromadendrene-type sesquiterpenoids, as a class of natural compounds, have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1][2] Essential oils containing isomers of Aromadendrene oxide-(2), such as alloaromadendrene (B1252756) epoxide, have shown significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4] Furthermore, extracts from plants like Lantana camara, known to contain aromadendrene derivatives, have been shown to possess anti-inflammatory properties.[5][6][7][8][9]